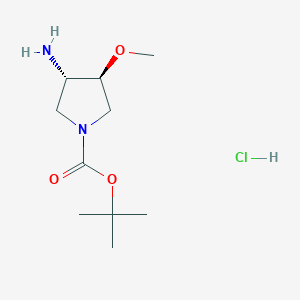

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride

Description

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride is a pyrrolidine-derived compound characterized by a tert-butyl carbamate group, a trans-configuration of substituents (3-amino and 4-methoxy groups), and a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and stability under acidic conditions. The compound is frequently employed as a chiral intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or kinase-targeting drugs. Its stereochemical rigidity and functional group diversity make it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOLHSBJOADQTE-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups: The amino and methoxy groups are introduced through substitution reactions, often using reagents such as amines and methanol.

tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during subsequent reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

Industrial Research: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

tert-Butyl 3-methyl-2-(phenanthrene-carboxamido)methyl-indole-1-carboxylate (Compound 8, ):

- This compound shares the tert-butyl carbamate group but features an indole-phenanthrene hybrid structure.

- The 13C NMR (150 MHz, CDCl₃) and 1H NMR (600 MHz, CDCl₃) data for Compound 8 highlight distinct chemical shifts due to its bulky aromatic substituents, contrasting with the simpler pyrrolidine core of the target compound .

BHA’s tert-butyl group enhances metabolic stability, as demonstrated by its induction of hepatic glutathione S-transferases (5- to 10-fold activity increase in mice) . This suggests that the tert-butyl group in the target compound may similarly influence pharmacokinetics.

Physicochemical Properties

Reactivity and Stability

- Evidence from 119Sn chemical shift studies shows that substituent electronegativity correlates with resonance shifts , suggesting similar trends in the target compound’s reactivity.

- Enzyme Interactions : Unlike BHA, which elevates glutathione S-transferase activity via hydrophobic interactions , the target compound’s pyrrolidine core may engage in hydrogen bonding with enzymes, altering substrate specificity.

Research Findings and Implications

Substituent Position Matters :

- In Compound 8, NMR shifts are dominated by aromatic substituents, whereas the target compound’s shifts (if measured) would reflect pyrrolidine ring dynamics and polar groups .

tert-Butyl Groups Enhance Stability: Both BHA and the target compound leverage the steric bulk of tert-butyl groups to resist metabolic breakdown, though BHA’s phenolic structure allows radical scavenging, a property absent in the target compound .

Amino vs. Methoxy Functionalization: The 3-amino group in the target compound could enhance solubility and hydrogen-bonding capacity compared to purely alkyl-substituted analogues.

Biological Activity

tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride (CAS No. 1491150-62-9) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. It features a pyrrolidine ring substituted with an amino group and a methoxy group, along with a tert-butyl ester. This compound is primarily studied for its interactions with biological targets and its implications in therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19N2O3·HCl

- Molecular Weight : Approximately 215.27 g/mol

- Purity : Typically around 95%

The compound's structure allows for significant reactivity, making it a versatile intermediate in organic synthesis and a candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that compounds with similar structures can modulate various biological pathways, influencing cellular processes such as signaling and metabolism.

Pharmacological Effects

Potential Therapeutic Applications :

- Neuroprotective Effects : Studies suggest that pyrrolidine derivatives may exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

- Antiviral Activity : Some related compounds have shown promise in antiviral applications, indicating that this compound may have similar effects.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| trans-3-Amino-1-Boc-4-hydroxypyrrolidine | C10H20N2O3 | Contains an amino group instead of hydroxymethyl |

| tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate | C10H19N2O3 | Similar backbone but different substituents |

| (3R,4R)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | C10H19N2O3 | Shares methoxy group but differs in stereochemistry |

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study involving similar pyrrolidine derivatives demonstrated their ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders.

-

Antiviral Research :

- Research has indicated that certain pyrrolidine derivatives exhibit antiviral properties against viruses such as HIV and HCV. The mechanism involves inhibiting viral replication by targeting viral enzymes.

-

Receptor Binding Studies :

- Binding assays have shown that this compound can interact with dopamine receptors, which may have implications for mood regulation and treatment of psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.